molecular formula C5H4N2OS B1586418 3-Isothiocyanato-5-methyl-1,2-oxazole CAS No. 321309-33-5

3-Isothiocyanato-5-methyl-1,2-oxazole

Cat. No.: B1586418
CAS No.: 321309-33-5
M. Wt: 140.17 g/mol
InChI Key: YADFBVUOBWXDRZ-UHFFFAOYSA-N
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Description

3-Isothiocyanato-5-methyl-1,2-oxazole is a versatile chemical compound with the molecular formula C5H4N2OS. It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a methyl-substituted oxazole ring. This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isothiocyanato-5-methyl-1,2-oxazole typically involves the reaction of 5-methyl-1,2-oxazole with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which is then isolated and purified .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Isothiocyanato-5-methyl-1,2-oxazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group is susceptible to nucleophilic attack, leading to the formation of thiourea derivatives.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form heterocyclic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions.

    Cycloaddition Reactions: Reagents such as azides and alkynes are used, often in the presence of a catalyst.

Major Products Formed:

    Thiourea Derivatives: Formed through nucleophilic substitution.

    Heterocyclic Compounds: Resulting from cycloaddition reactions.

Scientific Research Applications

3-Isothiocyanato-5-methyl-1,2-oxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles in biological systems.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel catalysts and materials.

Mechanism of Action

The mechanism of action of 3-Isothiocyanato-5-methyl-1,2-oxazole involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the isothiocyanate group. The compound can interact with various molecular targets, including proteins and nucleic acids, thereby modulating their function and activity .

Comparison with Similar Compounds

    Phenyl Isothiocyanate: Similar in reactivity but differs in the aromatic ring structure.

    Allyl Isothiocyanate: Known for its presence in mustard oil, shares the isothiocyanate functional group but has an aliphatic chain.

Uniqueness: 3-Isothiocyanato-5-methyl-1,2-oxazole is unique due to its oxazole ring, which imparts distinct chemical properties and reactivity compared to other isothiocyanates. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

3-isothiocyanato-5-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2OS/c1-4-2-5(6-3-9)7-8-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADFBVUOBWXDRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379971
Record name 3-isothiocyanato-5-methyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321309-33-5
Record name 3-Isothiocyanato-5-methylisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321309-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-isothiocyanato-5-methyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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